molecular formula C22H30N2O2 B1385872 N-(4-Aminophenyl)-2-[2,4-DI(tert-butyl)phenoxy]-acetamide CAS No. 1020055-65-5

N-(4-Aminophenyl)-2-[2,4-DI(tert-butyl)phenoxy]-acetamide

Cat. No.: B1385872
CAS No.: 1020055-65-5
M. Wt: 354.5 g/mol
InChI Key: YHFBYBFKBYGXFB-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl)-2-[2,4-DI(tert-butyl)phenoxy]-acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of an aminophenyl group and a phenoxy group substituted with tert-butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminophenyl)-2-[2,4-DI(tert-butyl)phenoxy]-acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The phenoxy intermediate is prepared by reacting 2,4-di(tert-butyl)phenol with an appropriate halogenating agent, such as thionyl chloride, to form 2,4-di(tert-butyl)phenyl chloride.

    Coupling Reaction: The phenoxy intermediate is then coupled with 4-aminophenylacetic acid in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to form the desired acetamide compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction efficiency.

    Solvents: Selection of suitable solvents to improve yield and purity.

    Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminophenyl)-2-[2,4-DI(tert-butyl)phenoxy]-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-(4-Aminophenyl)-2-[2,4-DI(tert-butyl)phenoxy]-acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

Properties

IUPAC Name

N-(4-aminophenyl)-2-(2,4-ditert-butylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O2/c1-21(2,3)15-7-12-19(18(13-15)22(4,5)6)26-14-20(25)24-17-10-8-16(23)9-11-17/h7-13H,14,23H2,1-6H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFBYBFKBYGXFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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